molecular formula C19H16BrNO3S B447655 (Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one CAS No. 328272-00-0

(Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one

Cat. No.: B447655
CAS No.: 328272-00-0
M. Wt: 418.3g/mol
InChI Key: ULQISRFUZCJJGB-YBEGLDIGSA-N
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Description

(Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one typically involves the condensation of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with 2-(p-tolyl)thiazol-4(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a de-brominated thiazole derivative.

    Substitution: Formation of azide or thiocyanate derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound could be investigated for similar biological activities, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or dyes. Its unique chemical structure could impart desirable characteristics to the final product.

Mechanism of Action

The mechanism of action of (Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one would depend on its specific biological activity. For example, if it exhibits antimicrobial activity, it might inhibit bacterial cell wall synthesis or disrupt membrane integrity. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (Z)-5-(3-bromo-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one: Lacks the ethoxy group, which might affect its biological activity and chemical reactivity.

    (Z)-5-(3-bromo-5-ethoxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one: Lacks the hydroxyl group, which could influence its solubility and interaction with biological targets.

    (Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-phenylthiazol-4(5H)-one: Has a phenyl group instead of a p-tolyl group, which might alter its pharmacokinetic properties.

Uniqueness

The presence of both the ethoxy and hydroxyl groups in (Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one makes it unique compared to similar compounds. These functional groups can significantly influence its chemical reactivity, solubility, and interaction with biological targets, potentially leading to distinct biological activities and applications.

Properties

IUPAC Name

(5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO3S/c1-3-24-15-9-12(8-14(20)17(15)22)10-16-18(23)21-19(25-16)13-6-4-11(2)5-7-13/h4-10,22H,3H2,1-2H3/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQISRFUZCJJGB-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N=C(S2)C3=CC=C(C=C3)C)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N=C(S2)C3=CC=C(C=C3)C)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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